2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone
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Overview
Description
2-Chloro-1-(1,6-diazaspiro[34]octan-6-yl)ethanone is a chemical compound that features a spirocyclic structure with a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone typically involves the reaction of 1,6-diazaspiro[3.4]octane with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanoic acid.
Scientific Research Applications
2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The compound’s spirocyclic structure allows it to fit into unique binding pockets, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
2-Acryloyl-2,6-diazaspiro[3.4]octan-6-yl derivatives: These compounds share the spirocyclic core but differ in the functional groups attached, leading to variations in their chemical and biological properties.
2,6-Diazaspiro[3.4]octan-7-one derivatives: These compounds are structurally similar but have different substituents, affecting their reactivity and applications.
Uniqueness
2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone is unique due to its chloroethanone moiety, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules with tailored properties .
Properties
Molecular Formula |
C8H13ClN2O |
---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
2-chloro-1-(1,7-diazaspiro[3.4]octan-7-yl)ethanone |
InChI |
InChI=1S/C8H13ClN2O/c9-5-7(12)11-4-2-8(6-11)1-3-10-8/h10H,1-6H2 |
InChI Key |
ZAHGIHPDAVKTES-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCN(C2)C(=O)CCl |
Origin of Product |
United States |
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